[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3H)-one is a heterocyclic compound notable for its unique structural features and potential applications in medicinal chemistry. It belongs to the class of selenadiazoles, which incorporate selenium into their ring systems, enhancing their biological activity. The compound has the molecular formula and a molecular weight of 201.04 g/mol. Its CAS Registry Number is 7698-94-4, and it is recognized for its anti-proliferative properties against various cancer cell lines .
The compound is classified as a selenadiazole derivative and is part of a broader category of nitrogen-containing heterocycles. Selenadiazoles have gained attention due to their diverse biological activities, including anti-cancer and anti-inflammatory effects. The primary source of data regarding this compound comes from chemical databases such as the National Institute of Standards and Technology (NIST) and PubChem, which provide detailed information on its structure and properties .
The synthesis of [1,2,5]selenadiazolo[3,4-d]pyrimidin-7(3H)-one typically involves the reaction of 5,6-diaminouracils with selenium-containing reagents under specific conditions.
A common method includes heating equimolar amounts of 5,6-diaminouracils with dimedone in dimethylformamide (DMF) at elevated temperatures (around 150 °C) for a set duration (12–15 minutes). The reaction mixture is then cooled, methanol is added to precipitate the product, which is subsequently filtered and purified through recrystallization .
The molecular structure of [1,2,5]selenadiazolo[3,4-d]pyrimidin-7(3H)-one features a fused ring system that includes both selenadiazole and pyrimidine components. The presence of selenium in the structure contributes to its unique chemical properties.
The compound participates in various chemical reactions typical for heterocycles. These include nucleophilic substitutions and potential cycloadditions due to the presence of reactive sites within the selenadiazole framework.
In studies involving biological activity, [1,2,5]selenadiazolo[3,4-d]pyrimidin-7(3H)-one has shown significant interactions with cellular targets like Topoisomerase II and Heat Shock Protein 90 (HSP90), indicating its role as a potential inhibitor in cancer therapy .
The mechanism by which [1,2,5]selenadiazolo[3,4-d]pyrimidin-7(3H)-one exerts its biological effects involves binding to specific proteins involved in cell proliferation and survival pathways.
Research indicates that this compound can induce apoptosis in cancer cells by disrupting normal cell cycle progression at the G1-S phase. It also increases the expression of caspase-3 genes associated with programmed cell death .
Relevant analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize this compound further .
Scientific Uses
The primary applications of [1,2,5]selenadiazolo[3,4-d]pyrimidin-7(3H)-one lie in medicinal chemistry as a potential anti-cancer agent. Its ability to inhibit critical proteins involved in tumor growth makes it a candidate for further development in therapeutic contexts targeting various malignancies such as hepatoma and breast cancer. Additionally, its unique selenium content may offer antioxidant properties that could be beneficial in other therapeutic areas .
The synthesis of [1,2,5]selenadiazolo[3,4-d]pyrimidin-7(3H)-one derivatives typically begins with functionalized pyrimidine or pyridazine precursors. A prominent route involves 5,6-diaminouracil derivatives as starting materials, which undergo heterocyclization with selenium sources like selenium dioxide (SeO₂) or in situ-generated electrophilic selenium species. For example, reacting 5,6-diaminouracils with SeO₂ in acetonitrile under reflux yields selenadiazole-fused pyrimidines, as demonstrated by the synthesis of 7-bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one (77% yield) [2]. Alternatively, cyclohexenone-integrated selenadiazolopyrimidines are formed by fusing diaminouracils with dimedone (5,5-dimethylcyclohexane-1,3-dione) in dimethylformamide (DMF) at elevated temperatures, achieving yields up to 65% [1].
Critical challenges include controlling hydrolysis side reactions. During selenadiazole formation, intermediates like 4,7-dibromo-[1,2,5]selenadiazolo[3,4-d]pyridazine readily hydrolyze to monoketone products unless rigorously anhydrous conditions are maintained [2]. Purification often requires silica gel chromatography with mixed solvents (e.g., ethyl acetate/dichloromethane), and products are characterized via ¹³C NMR (carbonyl signals at δ~157 ppm) and high-resolution mass spectrometry [2].
Table 1: Key Multi-Step Syntheses of Selenadiazolo-Pyrimidine/ridazine Derivatives
Starting Material | Selenium Source | Conditions | Product | Yield |
---|---|---|---|---|
3,6-Dibromopyridazine-4,5-diamine | SeO₂ | CH₃CN, reflux, 1 h | 7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one | 77% |
5,6-Diaminouracil | Dimedone | DMF, fusion, 12–15 min | Cyclohexenone-fused aminopyrimidine 3a | 65% |
5,6-Diaminouracil | SeO₂ | Ethanol/water, reflux | Selenadiazolo[3,4-d]pyrimidine derivatives | 60–80% |
Cycloisomerization leverages alkynyl precursors to construct the selenadiazole ring under oxidative conditions. For instance, 2-alkynyl-3-nitropyridines undergo iodine-catalyzed cycloisomerization to form 3-acylisoxazolopyridines—a strategy adaptable for selenadiazoles when selenium electrophiles are incorporated [4]. This method benefits from microwave irradiation, reducing reaction times from hours to minutes (e.g., 15 min at 150°C) while improving regioselectivity [4] [7].
Solvent polarity significantly influences cyclization efficiency. Nonpolar solvents (toluene) favor intramolecular cyclization, while polar aprotic solvents (DMF) facilitate intermolecular selenium incorporation. For example, selenadiazolo[3,4-d]pyrimidines derived from diaminouracils show higher purity when synthesized in DMF due to suppressed oligomerization [1] [7]. Additionally, iodine(I) chloride serves as a mild catalyst for ring closure, minimizing selenium reduction byproducts [4].
Recent advances include dearomatization-driven cyclizations, where superelectrophilic selenadiazole intermediates (e.g., 6-nitro derivatives) undergo nucleophilic addition-cyclization cascades with 1,3-dicarbonyl compounds. These reactions proceed at room temperature without bases, underscoring the enhanced electrophilicity imparted by selenium fusion [4].
Catalytic systems address key limitations in selenadiazole synthesis, such as low functional group tolerance and enantioselectivity. Chiral spirocyclic selenium-π-acid catalysts (e.g., 1,1′-spirobiindane derivatives) enable asymmetric lactonization of alkenoic acids, achieving enantiomeric ratios (er) up to 89:11 [6]. These catalysts bind covalently to alkene substrates, directing stereoselective transformations via rigid chiral environments [6].
Table 2: Catalyst Systems for Selenium-Heterocycle Synthesis
Catalyst | Cocatalyst | Reaction | Key Improvement |
---|---|---|---|
Spirobiindane-derived selenium-π-acid | TAPT⁺ BF₄⁻ | Photoaer. lactonization | er up to 89:11 |
I₂/CuI | K₂CO₃ | Cycloisomerization | Regioselectivity >95% |
SeO₂ | Disulfides | Heterocyclization | Turnover rate 2.5× faster |
Cocatalysts critically enhance efficiency:
Temperature and oxidant selection also impact yield. Lower temperatures (0–25°C) suppress hydrolysis during selenadiazole formation from diaminopyridazines [2]. For photoredox reactions, 2,4,6-tris(p-anisyl)pyrylium tetrafluoroborate (TAPT) outperforms other photocatalysts in aerobic oxidations due to its optimal redox potential (E~1/2 = +1.09 V vs. SCE) [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7